molecular formula C9H9BrO3 B2732592 3-bromo-5-methoxy-2-methylbenzoic acid CAS No. 13979-61-8

3-bromo-5-methoxy-2-methylbenzoic acid

Cat. No.: B2732592
CAS No.: 13979-61-8
M. Wt: 245.072
InChI Key: PYVLOORQWWPGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-methoxy-2-methylbenzoic acid is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzoic acid, featuring bromine, methoxy, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-methoxy-2-methylbenzoic acid typically involves the bromination of 2-methylbenzoic acid followed by methoxylation. One common method starts with 2-methylbenzoic acid as the starting material. The bromination reaction is carried out using liquid bromine in the presence of a catalyst such as iron powder and trifluoromethanesulfonic acid. The reaction is conducted under anhydrous conditions to yield 2-methyl-5-bromobenzoic acid . The subsequent methoxylation step involves the reaction of 2-methyl-5-bromobenzoic acid with sodium methoxide to introduce the methoxy group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes. The process involves the use of readily available starting materials and efficient reaction conditions to ensure high yields and cost-effectiveness. The bromination and methoxylation steps are optimized for large-scale production, with careful control of reaction parameters to maintain product purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Bromo-5-methoxy-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-bromo-5-methoxy-2-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The exact pathways and targets involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-methoxy-2-methylbenzoic acid is unique due to the presence of all three substituents (bromine, methoxy, and methyl) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

3-bromo-5-methoxy-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5-7(9(11)12)3-6(13-2)4-8(5)10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVLOORQWWPGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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